(S)-2-Benzoylthiobutyric Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

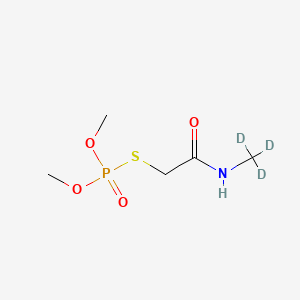

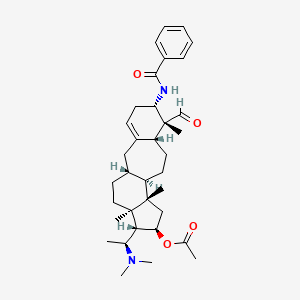

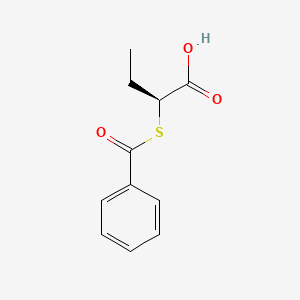

(S)-2-Benzoylthiobutyric acid, also known as (S)-BTBA, is a naturally occurring organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 183.2 g/mol and a melting point of 154-156°C. It is a chiral compound, meaning it has two non-superimposable mirror images, and is the S-enantiomer of the racemic (R,S)-2-benzoylthiobutyric acid. This compound has been found to have a variety of applications in scientific research, including synthesis, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Modulation of GABAA Receptors

Research involving benzodiazepines, which interact with GABA_A (γ-aminobutyric acidA) receptors, highlights the importance of these receptors in regulating various physiological processes, including vigilance, anxiety, muscle tension, and memory functions. For example, mutations in the GABA_A receptor subunits can alter the sensitivity to benzodiazepines, affecting their sedative, amnesic, and anticonvulsant actions, while preserving their anxiolytic-like effects (Rudolph et al., 1999). This suggests that compounds targeting specific GABA_A receptor subtypes could be designed to modulate these physiological responses selectively.

Hypolipidemic Activity

Compounds structurally similar to (S)-2-Benzoylthiobutyric Acid, such as 2-acetylthio-3-benzoylpropionic acid derivatives, have been explored for their hypolipidemic activities. These compounds, particularly those with specific substituents, have shown potent hypocholesterolemic activities in animal models (Kameo et al., 1989). This suggests that this compound and its derivatives could be investigated for their potential to lower lipid levels in blood, contributing to the treatment of conditions like hypercholesterolemia.

Analgesic and Antiplatelet Activities

Derivatives of benzoylpropionic acid have been evaluated for their potential in analgesic and antiplatelet activities. For instance, studies on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have demonstrated its effectiveness as an analgesic and antiplatelet agent, surpassing the performance of acetylsalicylic acid in certain assays (Caroline et al., 2019). This indicates that this compound could be researched for similar pharmacological properties.

Immunomodulating Effects

The immunomodulating effects of D-penicillamine derivatives, which share a structural resemblance to this compound, have been observed in models of rheumatoid arthritis and other immune responses (Takeshita et al., 1988). These compounds showed an ability to modulate immune responses, suggesting potential applications of this compound in the development of new immunotherapeutic agents.

Propiedades

IUPAC Name |

(2S)-2-benzoylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-2-9(10(12)13)15-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTXTYLASUBWJH-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)SC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

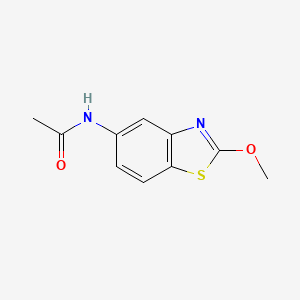

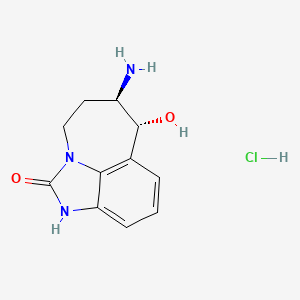

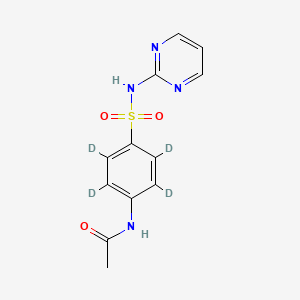

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)